1-(4-Chlorophenyl)-3-phenethylurea 1-(4-Chlorophenyl)-3-phenethylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC8933872
InChI: InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19)
SMILES: C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C15H15ClN2O
Molecular Weight: 274.74 g/mol

1-(4-Chlorophenyl)-3-phenethylurea

CAS No.:

Cat. No.: VC8933872

Molecular Formula: C15H15ClN2O

Molecular Weight: 274.74 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-phenethylurea -

Specification

Molecular Formula C15H15ClN2O
Molecular Weight 274.74 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-(2-phenylethyl)urea
Standard InChI InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19)
Standard InChI Key WEAZROGNZZIRPL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

1-(4-Chlorophenyl)-3-phenethylurea, with the IUPAC name 1-(4-chlorophenyl)-3-(2-phenylethyl)urea, is defined by the molecular formula C₁₅H₁₅ClN₂O and a molecular weight of 274.74 g/mol . Its structure comprises a urea backbone (–NH–CO–NH–) linking a 4-chlorophenyl group and a phenethyl moiety. Key identifiers include:

PropertyValue
CAS Registry Number482058
SMILESC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl
InChIKeyWEAZROGNZZIRPL-UHFFFAOYSA-N
Synonymous DesignationsCHEMBL1360165, SCHEMBL4894746, MLS000583393

The compound’s planar aromatic systems (phenyl rings) and polar urea group contribute to its physicochemical behavior, including solubility in polar aprotic solvents like dimethylformamide (DMF) and limited solubility in water .

Pharmacological and Biological Research

  • Anticancer Potential: Urea derivatives often act as kinase inhibitors or apoptosis inducers. For example, sorafenib, a urea-containing drug, targets Raf kinases in cancer therapy .

  • Antimicrobial Activity: Chlorinated phenyl groups enhance membrane permeability in pathogens, as seen in chlorhexidine derivatives .

In silico predictions using tools like SwissADME suggest moderate blood-brain barrier permeability (logBB = 0.12) and CYP450 inhibition potential (CYP2C9 > CYP3A4), though experimental validation remains pending .

Industrial and Research Applications

1-(4-Chlorophenyl)-3-phenethylurea’s primary utility lies in chemical research:

  • Medicinal Chemistry: As a scaffold for developing targeted therapies, particularly in oncology and infectious diseases.

  • Material Science: Urea derivatives contribute to polymer crosslinking and supramolecular assembly due to hydrogen-bonding capabilities.

Notably, its chlorophenyl group may enhance stability against metabolic degradation, a trait valuable in drug design .

Future Directions and Research Gaps

The compound’s untapped potential warrants further investigation:

  • Activity Screening: High-throughput assays against cancer cell lines, bacterial strains, and viral targets.

  • Structure-Activity Relationships (SAR): Modifying the phenethyl or chlorophenyl groups to optimize efficacy.

  • Pharmacokinetic Profiling: Assessing bioavailability, metabolism, and excretion pathways.

Collaborative efforts between academic and industrial laboratories could accelerate its transition from a research chemical to a therapeutic candidate.

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